molecular formula C9H14N4O2 B13307483 Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13307483
M. Wt: 210.23 g/mol
InChI Key: KISYVLDFILSXQI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyridine core with an aminomethyl substituent at the 3-position and a methyl ester at the 6-position. This structure combines rigidity from the fused triazole and pyridine rings with functional versatility from the aminomethyl and ester groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)6-2-3-7-11-12-8(4-10)13(7)5-6/h6H,2-5,10H2,1H3

InChI Key

KISYVLDFILSXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in a solvent such as toluene, with molecular sieves to enhance yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an eco-friendly and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name (Substituent at 3-position) Molecular Formula Molecular Weight Substituent Features Key Properties CAS/Reference
Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₀H₁₄N₄O₂ 246.25 –CH₂NH₂ (aminomethyl) High polarity, enhanced solubility in polar solvents, potential for hydrogen bonding
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₃H₁₇N₃O₅ 267.28 –CH₂CH₃ (ethyl) Increased lipophilicity, reduced solubility compared to aminomethyl derivative 250152-10-4
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₀H₁₂F₃N₃O₂ 263.22 –CH₂CF₃ (trifluoroethyl) High metabolic stability due to fluorine atoms; moderate solubility 2060057-58-9
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride C₉H₁₀ClF₂N₃O₂ 277.65 –CHF₂ (difluoromethyl) Improved enzymatic resistance; hydrochloride salt enhances crystallinity 2155855-15-3
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid C₈H₁₁N₃O₂ 181.19 –CH₃ (methyl) Minimal steric hindrance; lower polarity than aminomethyl derivative 1221725-50-3

Functional Group Impact on Bioactivity

  • Aminomethyl (–CH₂NH₂): Introduces a primary amine, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This group may enhance binding affinity in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
  • Ethyl-substituted derivatives are often explored in prodrug designs .
  • Fluorinated Groups (e.g., –CH₂CF₃, –CHF₂) : Fluorine atoms improve metabolic stability by resisting oxidative degradation. The trifluoroethyl group in is associated with prolonged half-lives in vivo.
  • Methyl (–CH₃) : Simplifies synthesis and reduces steric bulk, making it a common scaffold for initial SAR (Structure-Activity Relationship) studies .

Research Findings and Trends

  • Solubility vs. Stability Trade-off : Fluorinated derivatives (e.g., ) exhibit superior stability but require formulation adjustments to mitigate reduced solubility.
  • Aminomethyl as a Polar Motif: The target compound’s aminomethyl group shows promise in CNS drug discovery, with in vitro studies indicating 2–3-fold higher solubility than methyl or ethyl analogues .
  • Patent Activity : Recent patents highlight trifluoroethyl and difluoromethyl derivatives for antiviral applications, leveraging fluorine’s electronegativity for target engagement .

Biological Activity

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS Number: 2309458-24-8) is a heterocyclic compound characterized by its unique triazole-pyridine fusion structure. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine ring and includes an aminomethyl group and a carboxylate moiety.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of enaminonitriles with benzohydrazides under controlled conditions such as microwave irradiation to enhance yield and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

  • Mechanism : It appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Neurological Effects

Emerging research suggests potential neuroprotective effects. The compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

  • Case Study : In an animal model of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar triazole derivatives to optimize their biological activity. The presence of specific functional groups significantly influences their pharmacological profiles.

Table: Structure-Activity Relationships

CompoundBiological ActivityKey Functional Groups
Methyl 3-(aminomethyl)-...AntimicrobialTriazole ring
Methyl 3-methyl-5H...AnticancerCarboxylate group
Methyl 3-(aminomethyl)-benzoateNeuroprotectiveAminomethyl group

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